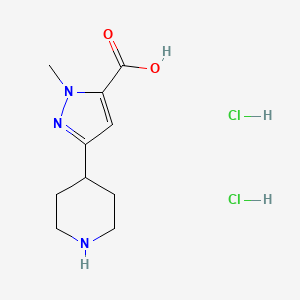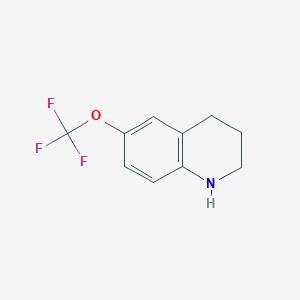![molecular formula C11H19NO4S B3380980 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid CAS No. 212650-49-2](/img/structure/B3380980.png)
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of TBMAA can be represented by the InChI code:1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) . This indicates that the molecule consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
TBMAA has a molecular weight of 261.34 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Biochemical Research
TBMAA has been used to study the mechanism of action of various enzymes and proteins. It can bind to proteins and other molecules, inhibiting their activity. It may also act as a substrate for certain enzymes, allowing them to catalyze certain reactions.
Physiology Research
TBMAA has been used to study the biochemical and physiological effects of various compounds. It has been shown to have a variety of effects on biochemical and physiological processes.
Cell Membrane Studies
TBMAA has been used to study the structure and function of various cell membranes. This can help in understanding the role of cell membranes in various biological processes.
Protein and Nucleic Acid Studies
TBMAA has been used to study the structure and function of various proteins and nucleic acids. This can help in understanding the role of these biomolecules in various biological processes.
Drug Discovery and Development
One potential application of TBMAA is in drug discovery and development . It could be used to study the structure and function of various proteins, allowing researchers to identify potential drug targets.
Inhibition of Cytochrome P450 Enzymes
In vitro studies have shown that TBMAA can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. This could have implications in drug metabolism and toxicity studies.
Anti-inflammatory, Anti-angiogenic, and Anti-tumor Effects
TBMAA has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects . This could have potential applications in the treatment of various diseases.
Effects on the Central Nervous System
TBMAA has been shown to have some effects on the central nervous system , including sedation and analgesia. This could have potential applications in pain management and anesthesia.
Safety and Hazards
TBMAA is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with TBMAA include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Mécanisme D'action
- Unfortunately, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
Action Environment
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPQAFGOHVEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



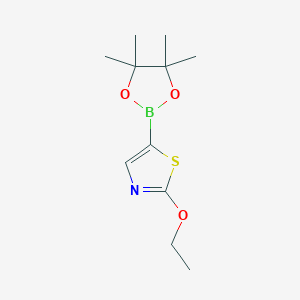
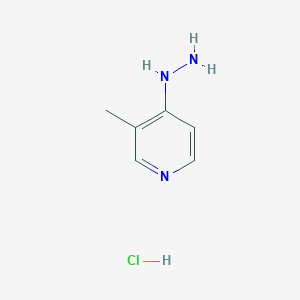
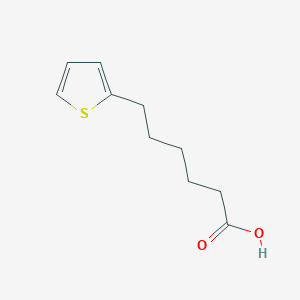
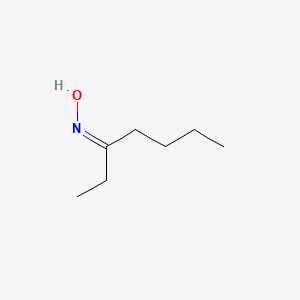
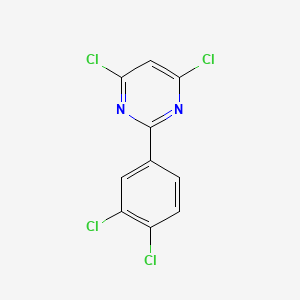

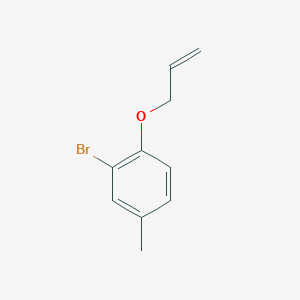
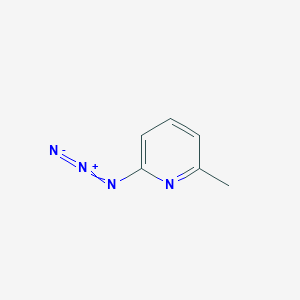
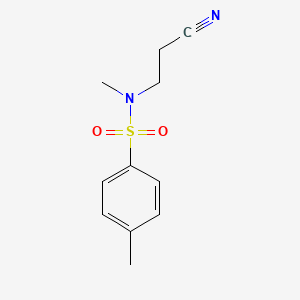
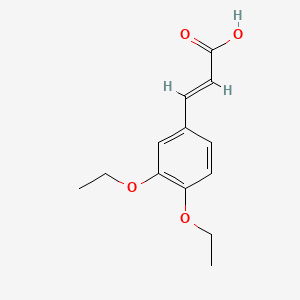

![2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid](/img/structure/B3380969.png)
